4-(Cyclopropylmethoxy)pyridin-3-amine

Description

Significance of Pyridine-3-amine Cores in Organic and Medicinal Chemistry Research

The pyridine (B92270) ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.org This is due to a combination of its chemical properties. Structurally related to benzene (B151609), the nitrogen atom in the pyridine ring imparts unique characteristics. globalresearchonline.net It can act as a hydrogen bond acceptor and increases the polarity and water solubility of molecules, which are crucial pharmacokinetic properties. researchgate.netnih.gov The pyridine nucleus is a component in more than 7000 existing drug candidates and is present in numerous FDA-approved drugs. rsc.orgnih.gov

Pyridine-based molecules have demonstrated a vast array of biological activities, including applications as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. globalresearchonline.netresearchgate.net The versatility of the pyridine core allows it to serve as a bioisostere, a chemical substitute for other functional groups or rings like benzene or amide groups, enabling chemists to fine-tune the biological and physical properties of a molecule to enhance its efficacy and metabolic stability. researchgate.netnih.gov

Overview of Substituted Pyridine Derivatives in Academic Research

The functionalization of the basic pyridine structure has been a subject of intense academic and industrial research, leading to a vast library of substituted pyridine derivatives. researchgate.netnih.gov Researchers employ a variety of synthetic strategies to create these derivatives, ranging from classical methods like the Hantzsch pyridine synthesis to modern metal-catalyzed cross-coupling reactions. rsc.org These synthetic efforts are driven by the quest for novel compounds with specific biological targets or material properties. nih.gov

In academic research, substituted pyridines are investigated for a wide spectrum of applications. They are central to the development of new pharmaceuticals targeting a multitude of diseases. globalresearchonline.netnih.gov For example, specific substitution patterns on the pyridine ring can lead to potent and selective inhibitors of enzymes like cyclooxygenase (COX) or protein kinases, which are important targets in inflammation and cancer therapy. researchgate.net Beyond medicine, pyridine derivatives are also explored for their use in functional materials, asymmetric catalysis, and agrochemicals. researchgate.netnih.gov

Contextualization of 4-(Cyclopropylmethoxy)pyridin-3-amine within Pyridine Chemistry

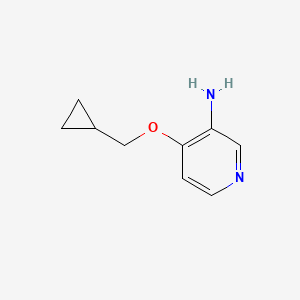

Within the extensive family of pyridine derivatives lies this compound. This compound is a substituted pyridin-3-amine, featuring a cyclopropylmethoxy group at the 4-position and an amine group at the 3-position of the pyridine ring. Its structure combines the foundational pyridine core with substituents that can influence its steric and electronic properties, making it a molecule of interest for further chemical synthesis and investigation.

As a research chemical, this compound serves as a building block in the synthesis of more complex molecules. The presence of the amine group provides a reactive site for various chemical transformations, such as oxidation to form N-oxides. Investigations into this compound and its analogues are aligned with the broader goals of pyridine chemistry, exploring potential applications in areas such as oncology and neurology.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1039832-97-7 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Topological Polar Surface Area (TPSA) | 48.14 Ų |

| LogP (octanol-water partition coefficient) | 1.4526 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZSKEVKFNQLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Cyclopropylmethoxy Pyridin 3 Amine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles. The electron-donating 4-(cyclopropylmethoxy) group enhances the electron density of the pyridine ring, thereby increasing the nucleophilicity and basicity of the ring nitrogen compared to unsubstituted pyridine.

Protonation and Salt Formationachemblock.comnih.govnih.gov

As a basic compound, 4-(cyclopropylmethoxy)pyridin-3-amine readily reacts with both inorganic and organic acids to form stable salts. Protonation is expected to occur preferentially at the pyridine ring nitrogen. This is because the lone pair on the exocyclic amino group is partially delocalized into the aromatic system, making it less basic than the endocyclic pyridine nitrogen. The electron-donating effect of the 4-alkoxy substituent further increases the basicity of the ring nitrogen, making it the primary site for protonation. This reaction is fundamental for modifying the compound's physical properties, such as solubility. For instance, salt formation can significantly enhance aqueous solubility, which is often a desirable characteristic for various applications.

Table 1: Examples of Salt Formation

| Reactant Acid | Acid Formula | Resulting Salt Name |

|---|---|---|

| Hydrochloric Acid | HCl | 4-(Cyclopropylmethoxy)pyridin-3-aminium chloride |

| Sulfuric Acid | H₂SO₄ | 4-(Cyclopropylmethoxy)pyridin-3-aminium sulfate |

| Acetic Acid | CH₃COOH | 4-(Cyclopropylmethoxy)pyridin-3-aminium acetate |

N-Alkylation Reactionsnih.gov

The nucleophilic pyridine nitrogen can react with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to form quaternary pyridinium (B92312) salts. This process, known as the Menshutkin reaction, introduces a positive charge on the pyridine ring. The reaction involves the direct attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent. The presence of the 3-amino and 4-alkoxy groups can influence the rate of this reaction, but the fundamental reactivity remains a characteristic feature of the pyridine scaffold. It is important to note that the primary amine can also undergo alkylation, and controlling the selectivity between the two nitrogen atoms may require specific reaction conditions or the use of protecting groups.

Table 2: Theoretical N-Alkylation Products

| Alkylating Agent | Structure | Product Name |

|---|---|---|

| Methyl iodide | CH₃I | 3-Amino-4-(cyclopropylmethoxy)-1-methylpyridin-1-ium iodide |

| Ethyl bromide | CH₃CH₂Br | 3-Amino-1-ethyl-4-(cyclopropylmethoxy)pyridin-1-ium bromide |

N-Oxidation Reactions

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The oxidation introduces an oxygen atom onto the nitrogen, altering the electronic properties of the pyridine ring. N-oxidation can make the pyridine ring more susceptible to certain types of nucleophilic substitution reactions at the 2- and 4-positions. Given that the molecule also contains a primary amine, which is also susceptible to oxidation, chemoselectivity is a key consideration. However, methods exist for the selective N-oxidation of heteroaromatics in the presence of more easily oxidized aliphatic amines, often involving in situ protonation of the more basic amine.

Table 3: N-Oxidation Reaction

| Oxidizing Agent | Resulting Product | Product Name |

|---|---|---|

| m-CPBA | This compound N-oxide | This compound 1-oxide |

Reactivity of the Primary Amine Group

The primary amino group (-NH₂) at the 3-position is a key site of reactivity, behaving as a potent nucleophile and a weak base.

Acylation Reactions and Amide Formationnih.govnih.govchemrxiv.org

The primary amine of this compound reacts readily with acylating agents to form stable amide bonds. This is one of the most common and predictable reactions for this functional group. A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents (e.g., DCC, EDC). The reaction typically proceeds under basic conditions, with a base such as triethylamine (B128534) or pyridine used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This reaction is highly versatile for creating a diverse library of derivatives with different acyl groups.

Table 4: Representative Acylation Reactions

| Acylating Agent | Structure | Product Name |

|---|---|---|

| Acetyl Chloride | CH₃COCl | N-(4-(Cyclopropylmethoxy)pyridin-3-yl)acetamide |

| Acetic Anhydride | (CH₃CO)₂O | N-(4-(Cyclopropylmethoxy)pyridin-3-yl)acetamide |

| Benzoyl Chloride | C₆H₅COCl | N-(4-(Cyclopropylmethoxy)pyridin-3-yl)benzamide |

Derivatization for Analytical and Structural Studiesnih.govnih.govrsc.orgresearchgate.net

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC) or structural confirmation by Gas Chromatography-Mass Spectrometry (GC-MS), the primary amine group can be derivatized. Derivatization is often necessary to improve chromatographic properties or to introduce a detectable label.

Common derivatization strategies include:

Fluorescent Labeling: Reaction with reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a fluorophore to the amine, enabling highly sensitive detection by fluorescence detectors.

UV-Visible Chromophore Attachment: Reagents such as 2,4-dinitrofluorobenzene (DNFB) can be used to introduce a strong UV-absorbing group, facilitating detection by UV-Vis spectrophotometry.

Silylation for GC-MS: For analysis by GC-MS, the polarity of the amine can be reduced and its volatility increased by reacting it with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This converts the N-H bonds to N-Si(CH₃)₃ bonds.

These derivatization techniques are crucial for bioanalytical studies, metabolite identification, and quality control, allowing for the precise and sensitive measurement of the compound in various matrices.

Table 5: Examples of Derivatization for Analytical Studies

| Derivatization Reagent | Purpose | Resulting Moiety |

|---|---|---|

| Dansyl Chloride | HPLC-Fluorescence Detection | N-Dansyl |

| FMOC-Cl | HPLC-Fluorescence Detection | N-FMOC |

Reactions with Carbonyl Compounds (Imines, Enamines)

The primary amino group in this compound is a key functional handle for derivatization. One of the fundamental reactions of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the final imine product. The formation of the imine is a reversible process, and removal of water is often necessary to drive the reaction to completion. nih.gov

Given that this compound is a primary amine, it is expected to react with various aldehydes and ketones to furnish the corresponding N-substituted imines. These imine derivatives are valuable intermediates in organic synthesis, for instance, in the preparation of more complex heterocyclic systems. nih.govescholarship.orgmdpi.com

Enamine formation, in contrast, occurs when a secondary amine reacts with an enolizable aldehyde or ketone. masterorganicchemistry.comlibretexts.org Since this compound is a primary amine, it will form imines rather than enamines upon reaction with carbonyl compounds.

Below is a table illustrating the expected imine products from the reaction of this compound with representative carbonyl compounds.

| Carbonyl Reactant | Expected Imine Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-(cyclopropylmethoxy)pyridin-3-amine | Acid catalyst (e.g., p-TsOH), solvent with azeotropic water removal (e.g., Toluene) |

| Acetone | N-(propan-2-ylidene)-4-(cyclopropylmethoxy)pyridin-3-amine | Acid catalyst, reflux |

| Cyclohexanone | N-cyclohexylidene-4-(cyclopropylmethoxy)pyridin-3-amine | Acid catalyst, reflux |

Diazotization Reactions and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile synthetic intermediate. masterorganicchemistry.comorganic-chemistry.org This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt, 4-(cyclopropylmethoxy)pyridin-3-diazonium chloride, is generally unstable and is used immediately in subsequent reactions. masterorganicchemistry.com

Diazonium salts are excellent substrates for a variety of substitution reactions because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas). masterorganicchemistry.com One of the most significant applications of diazonium salts is the Sandmeyer reaction, which allows for the introduction of various substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.org This reaction involves treating the diazonium salt with a copper(I) salt. wikipedia.orgnih.gov

Key transformations of the diazonium salt derived from this compound include:

Halogenation : Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively, in place of the amino group. wikipedia.orgorganic-chemistry.org

Cyanation : Treatment with CuCN yields the corresponding nitrile derivative (3-cyano-4-(cyclopropylmethoxy)pyridine). wikipedia.org

Hydroxylation : Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, forming 4-(cyclopropylmethoxy)pyridin-3-ol. wikipedia.org

Fluorination : The Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (prepared using HBF₄), can be used to install a fluorine atom. wikipedia.org

| Reagent | Reaction Type | Product |

|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction (Chlorination) | 3-Chloro-4-(cyclopropylmethoxy)pyridine |

| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Sandmeyer Reaction (Bromination) | 3-Bromo-4-(cyclopropylmethoxy)pyridine |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Sandmeyer Reaction (Cyanation) | 4-(Cyclopropylmethoxy)pyridine-3-carbonitrile |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | Iodination | 3-Iodo-4-(cyclopropylmethoxy)pyridine |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Δ | Hydroxylation | 4-(Cyclopropylmethoxy)pyridin-3-ol |

| 1. NaNO₂, HBF₄ (0-5 °C) 2. Δ | Balz-Schiemann Reaction | 3-Fluoro-4-(cyclopropylmethoxy)pyridine |

Reactions Involving the Pyridine Ring System

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing this deactivating effect.

However, the reactivity and regioselectivity of EAS are strongly influenced by the substituents already present on the ring. In this compound, both the 3-amino (-NH₂) group and the 4-cyclopropylmethoxy (-OCH₂-cPr) group are electron-donating and thus activating. The amino group is a powerful activating group and is an ortho, para-director. The alkoxy group is also an ortho, para-director.

Considering the positions relative to these substituents:

The amino group at C-3 activates the C-2 and C-5 positions (ortho and para positions are C-2 and C-5, respectively, relative to C-3 in this context).

The alkoxy group at C-4 activates the C-3 and C-5 positions (ortho positions).

The combined influence of these two activating groups strongly directs incoming electrophiles to the C-5 position, which is activated by both substituents. The C-2 position is also activated by the amino group but may be subject to some steric hindrance. Therefore, electrophilic substitution is predicted to occur predominantly at the C-5 position.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Cyclopropylmethoxy)-5-nitropyridin-3-amine |

| Bromination | Br₂, FeBr₃ or H₂O | 5-Bromo-4-(cyclopropylmethoxy)pyridin-3-amine |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-4-(cyclopropylmethoxy)pyridine-5-sulfonic acid |

Nucleophilic Aromatic Substitution (NAS) on Halogenated Precursors

While the electron-rich pyridine ring of this compound is not susceptible to nucleophilic aromatic substitution (NAS), its halogenated derivatives can be excellent substrates for such reactions. The pyridine nitrogen atom withdraws electron density, particularly from the C-2, C-4, and C-6 positions, making them susceptible to nucleophilic attack, especially when a good leaving group like a halide is present at one of these positions. youtube.comnih.gov

A halogenated precursor, such as 2-chloro-4-(cyclopropylmethoxy)pyridin-3-amine (which could be synthesized from a different route or potentially via a directed lithiation-halogenation sequence), would be expected to undergo NAS. Nucleophiles can displace the chloride at the C-2 position. Similarly, a halogen at the C-6 position would also be readily displaced. Substitution at C-5 is less favorable for NAS.

These reactions are synthetically valuable for introducing a wide range of functionalities onto the pyridine core.

| Precursor | Nucleophile | Typical Conditions | Expected Product |

|---|---|---|---|

| 2-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine | Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | 4-(Cyclopropylmethoxy)-2-methoxypyridin-3-amine |

| 2-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine | Ammonia (B1221849) (NH₃) | High pressure, heat | 4-(Cyclopropylmethoxy)pyridine-2,3-diamine |

| 2-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine | Piperidine | Heat, optional base | 4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)pyridin-3-amine |

Metal-catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound and its derivatives can participate in these reactions in several ways.

Buchwald-Hartwig Amination: The primary amino group can act as the nucleophilic component in palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.org This allows for the coupling of the aminopyridine with various aryl or heteroaryl halides or triflates, leading to the synthesis of N-aryl derivatives. acsgcipr.org

Cross-Coupling of Halogenated Derivatives: Alternatively, halogenated derivatives of this compound can serve as the electrophilic partners in cross-coupling reactions. For instance, a bromo- or iodo-substituted derivative (e.g., 5-bromo-4-(cyclopropylmethoxy)pyridin-3-amine, accessible via EAS) can undergo Suzuki-Miyaura coupling with boronic acids to form C-C bonds or Buchwald-Hartwig coupling with other amines to form C-N bonds. nih.govmdpi.comnih.gov These reactions typically employ a palladium catalyst and a suitable ligand, such as a phosphine (B1218219) or an N-heterocyclic carbene. chemscene.com

| Reaction Type | Substrates | Catalyst System (Example) | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | This compound + Bromobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Cyclopropylmethoxy)-N-phenylpyridin-3-amine |

| Suzuki-Miyaura Coupling | 5-Bromo-4-(cyclopropylmethoxy)pyridin-3-amine + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Cyclopropylmethoxy)-5-phenylpyridin-3-amine |

| Buchwald-Hartwig Amination | 5-Bromo-4-(cyclopropylmethoxy)pyridin-3-amine + Aniline | Pd(OAc)₂, BINAP, NaOtBu | N⁵-(4-(Cyclopropylmethoxy)pyridin-3-yl)benzene-1,5-diamine |

Transformations of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group consists of a stable ether linkage. Ethers are generally unreactive to many chemical reagents, but they can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgorganic-chemistry.org

The most common method for ether cleavage is treatment with strong hydrogen halides, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion cleaves the C-O bond.

For the cyclopropylmethoxy group, the attack would likely occur at the methylene (B1212753) (-CH₂-) carbon, which is a primary carbon. This suggests an Sₙ2 mechanism, where the halide ion displaces the pyridinol moiety. masterorganicchemistry.com This reaction would yield 3-amino-4-hydroxypyridine (B189613) and cyclopropylmethyl halide. Due to the stability of the cyclopropyl (B3062369) ring, cleavage of the ring itself is not expected under these conditions.

| Reagent | Reaction Type | Products |

|---|---|---|

| Concentrated HBr, heat | Acid-catalyzed ether cleavage | 4-Hydroxypyridin-3-amine and (Bromomethyl)cyclopropane |

| Concentrated HI, heat | Acid-catalyzed ether cleavage | 4-Hydroxypyridin-3-amine and (Iodomethyl)cyclopropane |

Mechanistic Investigations of Reactions Involving 4 Cyclopropylmethoxy Pyridin 3 Amine

Reaction Pathway Elucidation through Kinetic Analysis

While specific kinetic studies for reactions involving 4-(cyclopropylmethoxy)pyridin-3-amine are not readily found in the literature, kinetic analysis is a fundamental tool for elucidating reaction mechanisms. For analogous reactions involving substituted pyridines, kinetic investigations typically involve monitoring the rate of reaction under various conditions.

For instance, in nucleophilic substitution reactions at the pyridine (B92270) ring, the rate law can provide insights into the reaction mechanism. A reaction that is first order in both the pyridine derivative and the nucleophile would suggest a bimolecular process. The effect of solvent polarity on the reaction rate can also help to elucidate the nature of the transition state.

A hypothetical kinetic study on the N-alkylation of this compound could involve the following:

Monitoring Reactant and Product Concentrations: Techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy would be used to track the concentrations of reactants and products over time.

Varying Concentrations: By systematically varying the initial concentrations of this compound and the alkylating agent, the order of the reaction with respect to each reactant could be determined.

Temperature Studies: Conducting the reaction at different temperatures would allow for the determination of the activation energy (Ea) and other thermodynamic parameters via the Arrhenius equation, providing further insight into the energy profile of the reaction.

Table 1: Hypothetical Kinetic Data for N-Alkylation of this compound

| Experiment | [this compound] (M) | [Alkylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Radical Mechanism Studies

The aminopyridine scaffold can be susceptible to radical reactions, particularly under photochemical or oxidative conditions. While no specific radical mechanism studies for this compound have been identified, research on related N-aminopyridinium salts provides a model for how such mechanisms could be investigated.

In these systems, single-electron transfer (SET) can lead to the formation of nitrogen-centered radicals. The subsequent reactions of these radicals, such as addition to alkenes or aromatic systems, can be explored. To investigate the potential for radical mechanisms involving this compound, the following experimental approaches could be employed:

Radical Trapping Experiments: The use of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can provide evidence for the presence of radical intermediates. If the reaction rate is inhibited or if a trapped adduct is observed, it would support a radical pathway.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can directly detect and characterize radical species, providing definitive evidence for their existence in a reaction.

Cyclic Voltammetry: This electrochemical method can be used to determine the oxidation and reduction potentials of this compound, giving an indication of its propensity to undergo single-electron transfer processes.

Transition State Analysis in Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic molecules. While this compound itself is not a typical diene or dienophile, its derivatives could potentially participate in such reactions. The analysis of transition states in these reactions is crucial for understanding their stereochemistry and regioselectivity.

For cycloaddition reactions involving pyridine derivatives, computational methods, particularly Density Functional Theory (DFT), are often used to model the transition states. These calculations can provide information on the geometry and energy of the transition state, which can then be correlated with experimentally observed outcomes.

For a hypothetical Diels-Alder reaction involving a derivative of this compound, transition state analysis would focus on:

Identifying the Concerted or Stepwise Nature: Calculations can help determine whether the two new sigma bonds are formed simultaneously (concerted) or sequentially (stepwise).

Predicting Stereoselectivity: The relative energies of the endo and exo transition states can be calculated to predict the major stereoisomer formed.

Explaining Regioselectivity: In reactions with unsymmetrical dienes or dienophiles, the energies of the different possible transition states can be compared to explain the observed regioselectivity.

Computational Mechanistic Insights

Computational chemistry, particularly DFT, offers valuable insights into the electronic structure and reactivity of molecules like this compound. Computational studies have suggested that this compound has a reduced Lowest Unoccupied Molecular Orbital (LUMO) energy, which can enhance its reactivity towards nucleophiles at the 4-position.

Further computational investigations could provide a more detailed mechanistic understanding of its reactions:

Reaction Coordinate Profiling: By mapping the energy of the system as the reaction progresses from reactants to products, the transition state can be located, and the activation energy can be calculated. This can be used to compare the feasibility of different proposed mechanisms.

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution and orbital interactions, helping to explain the observed reactivity and selectivity.

Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction mechanism and energetics.

Table 2: Calculated Properties of this compound

| Property | Value | Implication for Reactivity |

| LUMO Energy | Reduced | Enhanced susceptibility to nucleophilic attack |

| Hammett σp value | ≈ -0.15 | Moderate para-directing effects in electrophilic substitution |

Computational Chemistry and Theoretical Studies on 4 Cyclopropylmethoxy Pyridin 3 Amine

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(Cyclopropylmethoxy)pyridin-3-amine. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic distribution and energy levels. Such studies have indicated that the electronic properties of this molecule, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, are influenced by its specific arrangement of atoms and functional groups.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

| Orbital | Conceptual Significance | Implication for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation | The electron-rich amino and ether groups contribute significantly to this orbital, making the molecule a potential electron donor in reactions. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | The pyridine (B92270) ring is the primary location for this orbital, and a reduced LUMO energy suggests a higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap would indicate higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue signifies electron-poor areas (positive potential, prone to nucleophilic attack).

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclopropylmethoxy group, due to the presence of lone pairs of electrons. The amino group's nitrogen would also contribute to the negative potential. Conversely, the hydrogen atoms of the amino group and those on the cyclopropyl (B3062369) and pyridine rings would exhibit positive potential. This distribution of electrostatic potential is critical in understanding how the molecule interacts with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energies associated with these interactions are indicative of the strength of intramolecular delocalization.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It provides a clear picture of electron pairing and localization in a molecule, distinguishing between core, bonding, and non-bonding (lone pair) electrons. For this compound, an ELF analysis would visualize the covalent bonds within the cyclopropyl and pyridine rings, as well as the lone pairs on the nitrogen and oxygen atoms.

Fukui functions are used within DFT to describe the sensitivity of the electron density at a particular point to a change in the total number of electrons. They are powerful tools for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. Different forms of the Fukui function can pinpoint which atoms are most likely to accept or donate electrons, thus providing a more quantitative prediction of reactivity than MEP maps alone.

Molecular Descriptors and Predictive Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, derived from the molecular structure, can be used in predictive modeling to estimate various physicochemical and biological properties.

The solvation free energy represents the change in free energy when a molecule is transferred from the gas phase to a solvent. It is a critical parameter in understanding a molecule's solubility and its behavior in solution. Computational models, such as the Polarizable Continuum Model (PCM), can be used to estimate these energies.

Polar Surface Area (PSA) and Solvent Accessible Surface Area (SASA)

The Polar Surface Area (PSA) is a crucial descriptor in medicinal chemistry, representing the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a strong predictor of drug absorption, distribution, and blood-brain barrier penetration. The Topological Polar Surface Area (TPSA) is a computationally efficient method for calculating this property. For this compound, the calculated TPSA is 48.14 Ų. chemscene.com This value is significant as molecules with a PSA below 90 Ų are more likely to cross the blood-brain barrier, suggesting this compound may have potential for activity within the central nervous system.

Calculated Topological Polar Surface Area (TPSA) for this compound

| Computational Parameter | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 48.14 Ų | chemscene.com |

Cavitation Energy

Cavitation energy refers to the energy required to create a cavity of the size and shape of a solute molecule within a solvent. It is a fundamental component of the total energy of solvation in continuum solvation models. This theoretical value helps in understanding the thermodynamics of dissolving a compound in a given solvent. Specific computational studies detailing the cavitation energy for this compound were not identified in a review of available scientific literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational flexibility, and stability of a molecule within a defined environment, such as in solution or bound to a biological target.

While specific MD simulation studies for this compound have not been reported in the available literature, this technique is widely applied to similar heterocyclic compounds. Such simulations could elucidate the conformational preferences of the cyclopropylmethoxy group, the dynamics of intermolecular hydrogen bonding, and the stability of the compound's interactions within the active site of a protein, offering critical insights for structure-based drug design. researchgate.net

Structure-Property Relationships from Computational Data

Computational data provides a bridge between a molecule's two-dimensional structure and its three-dimensional properties, including its physicochemical and potential pharmacokinetic profile. For this compound, several key descriptors have been calculated that help to establish these structure-property relationships.

The properties listed below are instrumental in predicting the "drug-likeness" of a compound. The TPSA value of 48.14 Ų is well within the range associated with good oral bioavailability. chemscene.com The calculated LogP of 1.4526 indicates a balanced lipophilicity, suggesting the molecule can effectively partition between aqueous and lipid environments, a key factor for membrane permeability. chemscene.com The presence of one hydrogen bond donor and three acceptors, along with three rotatable bonds, influences the molecule's solubility and conformational flexibility, which are critical for binding to biological targets. chemscene.com Collectively, these computational metrics suggest that the structural features of this compound—namely the polar amine group, the ether linkage, and the nonpolar cyclopropyl moiety—confer a favorable profile for potential biological activity.

Calculated Molecular Properties for this compound

| Property | Calculated Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 48.14 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 1.4526 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Scaffold Exploration and Structure Activity Relationship Sar Studies

Utilization of Pyridin-3-amine as a Core Scaffold in Drug Discovery Research

The pyridin-3-amine scaffold, a pyridine (B92270) ring featuring an amino group at the 3-position, is a privileged structure in medicinal chemistry. ajrconline.orgnih.gov Its prevalence is due to a combination of favorable physicochemical properties and versatile synthetic accessibility. Structurally, the pyridine ring is a bioisostere of a benzene (B151609) ring, but the nitrogen atom introduces basicity, polarity, and the capacity to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic profile of a drug candidate. nih.govnih.gov These properties often improve water solubility and allow for specific interactions with biological targets. nih.gov

The pyridine nucleus is a core component in thousands of medicinally important molecules, ranging from natural products like vitamins to a wide array of synthetic drugs targeting diverse diseases. nih.govrsc.org The utility of the pyridine scaffold is evident in its presence in numerous FDA-approved drugs for conditions including cancer, bacterial infections, and inflammation. nih.govnih.gov

The 3-amino substitution pattern is particularly significant. The position of the amine group influences the electronic properties of the ring and provides a crucial vector for chemical modification. mdpi.com This amino group can act as a hydrogen bond donor and serves as a key handle for building out molecular complexity, allowing for the systematic exploration of chemical space around the core scaffold. rsc.org In the context of kinase inhibitors, for example, the 2-aminopyridine (B139424) moiety is a well-known hinge-binding motif, and analogues with the amine at the 3-position are explored to achieve different binding modes and selectivity profiles. acs.orgacs.org The adaptability of the pyridin-3-amine core allows it to be incorporated into a vast range of molecular architectures, making it a foundational element in the design of novel therapeutic agents. nih.gov

Systematic Structural Modifications and Their Impact on Biological Activity

The cyclopropylmethoxy group at the 4-position of the pyridin-3-amine core is a key structural feature that can significantly influence the compound's properties. The cyclopropyl (B3062369) ring is often used in medicinal chemistry to introduce conformational rigidity and improve metabolic stability without substantially increasing molecular weight. Variations of this alkoxy substituent can fine-tune lipophilicity, potency, and pharmacokinetic parameters.

While specific SAR data for variations of the cyclopropylmethoxy group on the 4-(Cyclopropylmethoxy)pyridin-3-amine scaffold is not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest several potential modifications and their likely impacts.

| Modification of Cyclopropylmethoxy Group | Rationale / Potential Impact |

| Ring Size Variation | Replacing the cyclopropyl ring with cyclobutyl or cyclopentyl rings would increase lipophilicity and explore the steric tolerance of the target's binding pocket. |

| Introduction of Heteroatoms | Incorporating an oxygen atom to form an oxetane (B1205548) ring can maintain a similar steric profile while reducing lipophilicity and potentially improving aqueous solubility. |

| Substitution on the Cyclopropyl Ring | Adding small substituents like methyl or fluoro groups to the cyclopropyl ring can alter metabolic stability and conformational preference, potentially leading to improved binding affinity. |

| Chain Length Variation | Modifying the methylene (B1212753) linker (e.g., changing from -OCH₂- to -O(CH₂)₂-) would alter the distance and angle of the terminal ring relative to the pyridine core, probing optimal positioning within the target site. |

These hypothetical modifications are standard strategies in lead optimization to enhance drug-like properties. For instance, in the development of TYK2 inhibitors, replacing a cyclopropyl group on an amide substituent with a Boc-azetidine or acetyl-azetidine resulted in a partial loss of activity, indicating a specific spatial and electronic requirement in that region of the molecule. nih.gov

In a series of 3,5-diaryl-2-aminopyridine inhibitors of the ALK2 kinase, modifications to the substituents on a phenyl ring attached to the pyridine core demonstrated clear SAR trends. For example, placing a 4-phenylpiperazine group at the 5-position of the pyridine ring dramatically improved potency in cellular assays. acs.org Further exploration of substituents on another appended phenyl ring showed that electron-donating methoxy (B1213986) groups were crucial for activity, with a 3,4,5-trimethoxyphenyl group providing optimal potency by interacting with a hydrophobic back pocket of the kinase. acs.org

Similarly, in the development of ferritinophagy inhibitors based on a benzofuro[2,3-b]pyridine (B12332454) scaffold, the electronic effects of substituents were pronounced. acs.org An electron-withdrawing fluorine atom on an attached benzene ring enhanced potency, while an electron-donating methoxy group reduced activity. acs.org These examples underscore the principle that the pyridine ring's activity is highly sensitive to the electronic properties of its substituents, which must be optimized for specific target interactions.

Table of Substituent Effects on Pyridine-Based Inhibitors

| Scaffold/Target | Position of Substitution | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|---|

| 3,5-Diaryl-2-aminopyridine / ALK2 Kinase | 5-Position | 4-Phenylpiperazine | Dramatically improved potency | acs.org |

| 3,5-Diaryl-2-aminopyridine / ALK2 Kinase | Phenyl ring at 3-position | Electron-donating (methoxy) | Increased potency | acs.org |

| Benzofuro[2,3-b]pyridine / Ferritinophagy | Phenyl ring at 4-position | Electron-withdrawing (fluoro) | Increased potency | acs.org |

| Benzofuro[2,3-b]pyridine / Ferritinophagy | Phenyl ring at 2-position | Electron-donating (methoxy) | Decreased potency | acs.org |

The amine group at the 3-position is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the biological target. Modifications to this group can therefore have a profound impact on binding affinity and biological activity. Common modifications include acylation, alkylation, or incorporation into a heterocyclic ring.

In SAR studies of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the primary amine was shown to interact with the hinge region of the kinase domain. acs.org Conversion of this primary amine to a secondary or tertiary amine resulted in a significant reduction in potency, highlighting the importance of the hydrogen bond donating capacity of the -NH₂ group for this specific target. acs.org

Conversely, in other chemical series, modifying the amine can be beneficial. For bromodomain-containing protein 4 (BRD4) inhibitors, target molecules with alkyl amine moieties were generally more active than those with amide fragments. nih.gov This suggests that the less constrained conformation of the alkyl amines may better accommodate the binding site topography compared to the more rigid amide groups. nih.gov The optimal modification of the amine group is highly context-dependent, relying on the specific topology and chemical environment of the target's binding site.

Bioisosteric Replacements of the Pyridine and Amine Moieties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by swapping a functional group with another that has similar physicochemical properties. drughunter.comnih.gov This approach can improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters. ctppc.orgmdpi.com

For the pyridine ring, common bioisosteres include other aromatic heterocycles like pyrimidine (B1678525), pyrazine, and pyridazine, as well as non-aromatic rings designed to mimic its topology. researchgate.netfrontiersin.org The choice of bioisostere depends on the specific role of the pyridine ring in the parent molecule. If the nitrogen atom is crucial for a hydrogen bond interaction, the replacement must preserve this capability. For example, in the development of p38 MAP kinase inhibitors, switching a pyridyl ring to a pyrimidine led to analogues with potent activity in whole blood assays. researchgate.net Pyridinones are another class of scaffolds that have been employed as bioisosteres for pyridines, offering different hydrogen bonding patterns. frontiersin.org

The amine group can also be replaced with a variety of bioisosteres to enhance metabolic stability or modulate binding interactions. Amide bonds are susceptible to enzymatic hydrolysis, and replacing them is a common objective. drughunter.combenthamscience.com Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are frequently used as amide and amine surrogates. nih.gov These five-membered rings can mimic the hydrogen bonding properties and spatial arrangement of the original group while offering greater resistance to metabolic degradation. drughunter.comnih.gov For instance, trifluoroethylamine has been used as an amide replacement, leading to compounds with high potency and metabolic stability. u-tokyo.ac.jp The success of any bioisosteric replacement is highly dependent on the context of the specific molecule and its biological target. drughunter.com

Table of Common Bioisosteric Replacements

| Original Moiety | Common Bioisostere(s) | Potential Advantage(s) | Reference(s) |

|---|---|---|---|

| Pyridine | Pyrimidine, Pyrazine, Phenyl | Modulate basicity, improve metabolic stability, alter selectivity | researchgate.netresearchgate.net |

| Amine/Amide | 1,2,3-Triazole, Oxadiazole | Increase metabolic stability, maintain H-bonding | nih.gov |

| Amine/Amide | Trifluoroethylamine | Enhance metabolic stability, improve potency | u-tokyo.ac.jp |

| Pyridine | Pyridinone | Serve as H-bond donor and acceptor, alter physicochemical properties | frontiersin.org |

Conformational Analysis and Binding Mode Predictions (e.g., X-ray crystal structures of analogues bound to target sites)

Understanding the three-dimensional conformation of a molecule and its binding mode within a target protein is crucial for rational drug design. Techniques like NMR spectroscopy and computational modeling are used for conformational analysis, while X-ray crystallography provides definitive evidence of how a ligand binds to its target. rsc.orgnih.gov

For pyridine-containing scaffolds, the orientation of substituents and the conformation of flexible linkers determine how the molecule fits into a binding pocket. In a series of N'-(2-pyridyl)formamidines, conformational analysis using NMR showed a preferential arrangement where the pyridine and imino nitrogen lone pairs are anti to each other. rsc.org

X-ray crystal structures of kinase inhibitors with pyridine-based scaffolds frequently show the pyridine nitrogen and/or an amino substituent forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding site. acs.org For example, the crystal structure of an ALK2 inhibitor revealed that the 2-aminopyridine moiety forms hydrogen bonds with the backbone carbonyl of one hinge residue and the side chain of the gatekeeper residue. acs.org

Molecular docking studies are often used to predict these interactions in the absence of a crystal structure. For a series of pyrazolo[4,3-c]pyridine sulfonamides designed as carbonic anhydrase inhibitors, docking simulations predicted that the compounds bind by chelating the active site zinc(II) ion via the deprotonated sulfonamide group, a common binding mode for this class of inhibitors. nih.gov Similarly, docking of coumarin-containing triazolyl pyridine derivatives into the active site of carbonic anhydrase IX helped to rationalize their inhibitory activity by predicting key interactions. mdpi.com These predictive models, ideally confirmed by experimental structures, are invaluable for guiding the design of next-generation compounds with improved affinity and selectivity.

Rational Design Principles for Derivative Synthesis

The rational design of derivatives based on the this compound scaffold is primarily guided by structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties, particularly for targets such as protein kinases. The core structure, a 3-aminopyridine (B143674), serves as a versatile template for modification. Key principles in the rational design of derivatives involve strategic alterations at several positions of the molecule, including the pyridine ring, the C4-alkoxy substituent, and the C3-amino group.

A central strategy in the design of kinase inhibitors is to establish key interactions with the hinge region of the ATP-binding pocket of the target kinase. The 3-aminopyridine moiety is crucial for this, as the pyridine nitrogen and the exocyclic amino group can form hydrogen bonds that mimic the adenine (B156593) portion of ATP. Modifications to this core are therefore undertaken with the goal of enhancing these interactions or introducing new ones with other regions of the active site.

Exploration of the C4-alkoxy group, in this case, the cyclopropylmethoxy group, is a common strategy to modulate potency and physicochemical properties. The cyclopropyl moiety can confer favorable properties such as metabolic stability and lipophilicity. Rational design efforts may involve replacing the cyclopropyl ring with other cyclic or acyclic alkyl groups to probe the size and nature of the corresponding pocket in the target protein. The ether linkage itself can be a point of modification to alter flexibility and polarity.

Substitutions on the pyridine ring are another avenue for rational design. The introduction of various functional groups can influence the electronic properties of the ring system, thereby affecting the pKa of the pyridine nitrogen and its ability to engage in hydrogen bonding. Furthermore, substituents can be used to exploit additional binding pockets, improve selectivity against off-target kinases, and enhance pharmacokinetic parameters like solubility and cell permeability.

Finally, the C3-amino group can be functionalized to introduce larger substituents that can extend into the solvent-exposed region of the ATP-binding site. This position is often modified to incorporate solubilizing groups or moieties that can form additional interactions with the protein surface, thereby improving both potency and drug-like properties. For instance, the introduction of a basic amino group in a side chain can mitigate metabolic liabilities such as glucuronidation.

Detailed Research Findings

While specific SAR data for derivatives of this compound is not extensively available in the public domain, the principles of its derivative design can be inferred from studies on analogous pyridin-3-amine scaffolds investigated as kinase inhibitors. For example, in a study focused on developing multitargeted protein kinase inhibitors for non-small cell lung cancer, a series of pyridin-3-amine derivatives were synthesized and evaluated. cornell.edu The SAR from such studies provides a framework for the rational design of new analogs.

In one such study, modifications were made to a pyridin-3-amine core to explore the impact on inhibitory activity against various kinases. The findings from these explorations can be summarized in a representative data table that illustrates the general principles of SAR for this class of compounds.

| Compound | Core Scaffold | R1 Group (at C4) | R2 Group (Modification of C3-amino) | Kinase Inhibitory Activity (IC50, nM) |

|---|---|---|---|---|

| Parent Scaffold | Pyridin-3-amine | -OCH3 | -H | >1000 |

| Analog 1 | Pyridin-3-amine | -OCH2-cyclopropyl | -H | 500 |

| Analog 2a | Pyridin-3-amine | -OCH2-cyclopropyl | Substituted Phenyl | 150 |

| Analog 2b | Pyridin-3-amine | -OCH2-cyclopropyl | Substituted Indazole | 50 |

| Analog 3 | Pyridin-3-amine | -O(CH2)2-morpholine | Substituted Indazole | 25 |

This table is a representative example based on SAR principles for pyridin-3-amine derivatives and does not represent actual data for this compound derivatives from a single source.

The data illustrates several key rational design principles:

Modification of the C4-alkoxy group: The introduction of a cyclopropylmethoxy group (Analog 1) shows an improvement in activity over a simple methoxy group (Parent Scaffold), suggesting that the cyclopropyl moiety makes favorable interactions within its binding pocket. Further extension of this side chain to include a solubilizing group like morpholine (B109124) (Analog 3) can lead to a significant enhancement in potency.

Functionalization of the C3-amino group: Derivatization of the C3-amino group with aromatic systems like a substituted phenyl (Analog 2a) or a more complex heterocycle such as a substituted indazole (Analog 2b) generally leads to increased inhibitory activity. This is a common strategy to occupy deeper pockets within the kinase active site and form additional hydrophobic or hydrogen bonding interactions.

Synergistic Effects: The combination of an optimized C4-alkoxy group and a C3-amino substituent that extends into a favorable binding region (Analog 3) often results in the most potent compounds. This highlights the importance of a multipronged approach in rational drug design, where different parts of the molecule are optimized in concert to achieve the desired biological activity.

These principles, derived from studies on related pyridin-3-amine scaffolds, provide a clear roadmap for the rational design and synthesis of novel derivatives of this compound with potentially improved therapeutic properties.

Investigation of Biological Targets and Molecular Mechanisms

Targeting of Enzymes and Receptors

The therapeutic potential of a compound is often defined by its ability to selectively interact with specific biological molecules. For 4-(Cyclopropylmethoxy)pyridin-3-amine, investigations have centered on two significant targets: the mGlu4 receptor and the GSK-3 enzyme.

Metabotropic glutamate (B1630785) receptor 4 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission. Allosteric modulators of mGlu4 are of significant interest as they can fine-tune the receptor's response to its endogenous ligand, glutamate, offering a more nuanced therapeutic approach compared to direct agonists or antagonists.

Currently, there is no direct scientific literature available that specifically identifies this compound as a positive allosteric modulator of the mGlu4 receptor. While the broader class of aminopyridine derivatives has been explored for various CNS activities, specific data on the PAM activity of this particular compound at mGlu4 is not present in the reviewed literature. Structure-activity relationship (SAR) studies on other chemical series of mGlu4 PAMs have highlighted the importance of specific substitutions on the pyridine (B92270) ring and the nature of the alkoxy group in determining potency and efficacy. However, without experimental data for this compound, its activity as an mGlu4 PAM remains unconfirmed.

Metabotropic glutamate receptors can form heterodimers, such as the mGlu2/4 heterodimer, which exhibit unique pharmacological properties distinct from their homodimeric counterparts. The activation of these heterodimers can lead to different downstream signaling and physiological effects. There is currently no published research that investigates the effect of this compound on the mGlu2/4 heterodimer. Therefore, its ability to activate or modulate this specific receptor complex is unknown.

Glycogen Synthase Kinase-3 is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell signaling, and neuronal function. Dysregulation of GSK-3 activity has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's disease.

GSK-3 exists in two main isoforms, GSK-3α and GSK-3β, which share a high degree of homology in their catalytic domains but are encoded by different genes and may have distinct functions. The selectivity of an inhibitor for one isoform over the other can be crucial for its therapeutic profile. There is no specific data available in the scientific literature detailing the inhibitory activity or isoform selectivity of this compound against GSK-3α and GSK-3β. While some pyridin-3-amine derivatives have been investigated as GSK-3 inhibitors, the specific contribution of the 4-(Cyclopropylmethoxy) substituent to this activity has not been reported.

One of the key pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, which leads to the formation of neurofibrillary tangles. GSK-3β is one of the primary kinases responsible for this hyperphosphorylation. As there is no evidence to suggest that this compound is a GSK-3 inhibitor, there is consequently no research available on its impact on tau hyperphosphorylation in any research models.

Phosphodiesterase 4 (PDE4) Inhibition

Cellular and Biochemical Mechanism Studies (in vitro/preclinical models)

To elucidate the molecular mechanisms of action of potential drug candidates, various in vitro cellular and biochemical assays are employed. These assays are essential for determining the potency and selectivity of a compound against its biological target.

Enzyme activity assays are fundamental in drug discovery for quantifying the inhibitory potency of a compound. The half-maximal inhibitory concentration (IC50) is a common metric used to express this potency.

For the related compound, 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, a potent IKK-β inhibitor, the following IC50 value has been reported epa.gov:

| Compound | Target | IC50 (nM) |

| 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile | IKK-β | 8.5 |

As of the latest available data, specific IC50 or EC50 values for this compound against PDE4, IKK-β, or ENT have not been reported in the scientific literature.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is a critical step in characterizing the interaction between a ligand and its biological target. There are currently no available studies that have utilized receptor binding assays to evaluate the interaction of this compound with PDE4, IKK-β, or ENT.

Cellular Pathway Modulation (e.g., cAMP levels, protein phosphorylation)

The modulation of cellular signaling pathways is a hallmark of many pharmacologically active agents. For pyridine-containing compounds, interference with key enzymatic activities can lead to significant downstream effects on cellular function.

One potential mechanism for compounds structurally related to this compound is the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that degrade the cyclic nucleotides cAMP and cGMP, which are crucial second messengers in numerous physiological processes. nih.govmdpi.com Inhibition of PDEs, particularly the cAMP-specific PDE4, prevents the degradation of cAMP, leading to its accumulation within the cell. nih.govmdpi.com This increase in cAMP levels can, in turn, activate protein kinase A and modulate the activity of various downstream targets, influencing inflammatory responses and other cellular functions. nih.gov

Furthermore, aminopyridine structures have been shown to influence protein phosphorylation. For instance, the related compound 4-aminopyridine (B3432731) has been observed to stimulate the Ca2+/calmodulin-dependent phosphorylation of specific proteins in rat hippocampal slices, demonstrating that this class of compounds can directly or indirectly modulate kinase activity and affect neuronal signaling pathways.

In vitro Models for Target Validation

Validating the biological targets of a novel compound is a critical step in preclinical research. A variety of in vitro models are employed to elucidate mechanisms of action and confirm target engagement for pyridine derivatives. These assays provide essential data on potency, selectivity, and cellular effects. nih.govmdpi.com

Enzyme Inhibition Assays: To confirm inhibition of specific enzymes like kinases or phosphodiesterases, biochemical assays are utilized. For example, screening a library of 3-aminopyridin-2-one-based fragments against a panel of 26 kinases identified potent, ligand-efficient inhibitors of MPS1 and Aurora kinases. nih.gov Similarly, novel quinoline (B57606) derivatives have been evaluated for their inhibitory activity against PDE5. nih.gov

Cell-Based Proliferation and Cytotoxicity Assays: The antiproliferative effects of pyridine compounds are often evaluated against a panel of human cancer cell lines. rsc.org The US National Cancer Institute (NCI) protocol, which screens compounds against 58 to 60 different human tumor cell lines, is a common method. mdpi.com For example, certain pyridine-urea derivatives have demonstrated significant growth inhibition across multiple cancer cell subpanels. mdpi.com The MTT assay is another widely used colorimetric method to measure cell viability and cytotoxic effects, as demonstrated in the evaluation of thiazolyl-pyridine hybrids against the A549 lung cancer cell line. mdpi.com

Tubulin Polymerization Assays: For compounds designed as microtubule-targeting agents, in vitro tubulin polymerization assays are essential. The inhibitory effect of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines on tubulin assembly has been confirmed using this method, with results comparable to known inhibitors like combretastatin (B1194345) A-4. nih.gov

Mechanism-Specific Cellular Assays: To investigate specific pathway modulation, tailored cell-based assays are used. For example, the ability of VEGFR-2 inhibitors to induce apoptosis can be confirmed using flow cytometry to analyze cell cycle progression, where an increase in the G2/M and Pre-G1 cell populations indicates apoptosis. acs.org

The following table summarizes various in vitro models used for validating targets of pyridine derivatives.

| Assay Type | Purpose | Example Compound Class | Target/Cell Line | Reference |

| Kinase Panel Screening | To determine selectivity and potency against a broad range of kinases. | 3-Aminopyridin-2-ones | 26-Kinase Panel | nih.gov |

| Antiproliferative Assay | To measure growth inhibition and cytotoxicity against cancer cells. | Pyridine-Ureas | NCI-58 Cell Line Panel | mdpi.com |

| MTT Assay | To assess cell viability and cytotoxic effects. | Thiazolyl-Pyridine Hybrids | A549 (Lung Cancer) | mdpi.com |

| Tubulin Polymerization Assay | To confirm inhibition of microtubule formation. | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Purified Tubulin | nih.gov |

| Cell Cycle Analysis | To investigate the induction of apoptosis and cell cycle arrest. | Sulfonamide Derivatives | HepG2 (Liver Cancer) | acs.org |

| PDE Inhibition Assay | To measure inhibitory activity against phosphodiesterase enzymes. | N-(pyridin-3-ylmethyl)quinolines | PDE5 | nih.gov |

Pharmacokinetic (PK) Properties in Preclinical Research Models

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a determining factor in its potential as a therapeutic agent. mdpi.com For orally administered drugs, achieving adequate bioavailability is a primary challenge. nih.gov Preclinical research utilizes various in vivo, in vitro, and in silico methods to predict the PK properties of new chemical entities like this compound. mdpi.comwuxiapptec.com

Oral Bioavailability in Research Models

Oral bioavailability is a measure of the fraction of an administered dose that reaches systemic circulation. mdpi.com It is governed by factors including aqueous solubility, intestinal permeability, and first-pass metabolism in the gut wall and liver. mdpi.comfrontiersin.org

For pyridine derivatives, structural modifications are often employed to enhance oral bioavailability. In silico tools are frequently used in the early stages of drug discovery to predict ADME properties. Parameters such as the topological polar surface area (TPSA) and conformity to Lipinski's "Rule of Five" can provide initial estimates of a compound's potential for good oral absorption. mdpi.com

In vivo studies in animal models (e.g., rats, mice, dogs) are the definitive method for determining oral bioavailability in a preclinical setting. While specific data for this compound is not publicly available, pharmacokinetic studies of other complex heterocyclic compounds provide insight into the typical data generated. For example, a novel MET kinase inhibitor underwent extensive PK profiling, as detailed in the table below, showcasing the range of bioavailability across species.

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) |

| Mouse | 88.0 | 15.8 | 3.5 | 2.6 |

| Rat | 11.2 | 36.6 | 2.1 | 1.7 |

| Dog | 55.8 | 2.4 | 9.0 | 16.3 |

| Monkey | 72.4 | 13.9 | 5.3 | 4.4 |

This table presents example pharmacokinetic data for a structurally distinct MET kinase inhibitor to illustrate preclinical PK evaluation and does not represent data for this compound.

Brain Penetration Studies in Research Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.com The pyridine scaffold is often considered favorable for CNS penetration. nih.govnih.gov The evaluation of brain penetration involves both predictive computational models and experimental assays.

In silico models like the CNS Multiparameter Optimization (CNS MPO) score are widely used to estimate the probability of a compound entering the CNS. nih.govnih.gov This algorithm integrates six key physicochemical properties: ClogP, ClogD, molecular weight, TPSA, hydrogen bond donors, and pKa. nih.gov A score of ≥ 4.0 is generally considered indicative of a higher likelihood of CNS penetration. nih.govnih.gov

Experimental validation can be performed using in vitro models, such as the MDCK-MDR1 assay, which assesses a compound's permeability and its potential as a substrate for efflux transporters like P-glycoprotein that actively pump substances out of the brain. mdpi.com In vivo studies in rodents directly measure the concentration of a compound in the brain tissue versus the plasma, often expressed as the Kp,uu (the ratio of the unbound drug concentration in the brain to that in plasma), which is the gold standard for quantifying BBB penetration. mdpi.com For example, computational studies on pyridine variants of Benzoyl-Phenoxy-Acetamide predicted high probabilities for crossing the BBB, which in some cases was later confirmed by in vivo measurements in brain tumor tissue. nih.gov

The table below shows predicted CNS penetration properties for a set of pyridine derivatives, illustrating the use of computational tools in drug design.

| Compound ID | ClogP | TPSA (Ų) | MW ( g/mol ) | HBD | pKa | CNS MPO Score | Predicted BBB Penetration |

| HR67 | 3.8 | 66.8 | 453.9 | 1 | 3.7 | 4.8 | High |

| HR68 | 4.1 | 66.8 | 453.9 | 1 | 3.7 | 4.5 | High |

This table is adapted from a study on pyridine variants of Benzoyl-Phenoxy-Acetamide to exemplify the application of predictive CNS penetration models. nih.govnih.gov It does not represent data for this compound.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques

Chromatography is an indispensable tool for separating the components of a mixture, making it foundational for the analysis of research compounds and the detection of any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 4-(Cyclopropylmethoxy)pyridin-3-amine. The most common configuration is Reverse-Phase HPLC (RP-HPLC), where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing aminopyridine derivatives involves an octadecylsilyl (C18) column. nih.govcmes.org The mobile phase generally consists of a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol. cmes.orgptfarm.pl Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the pyridine (B92270) ring exhibits strong absorbance. nih.govcmes.org This method is highly effective for quantifying the main compound and separating it from synthesis-related impurities or degradation products, with purities often expected to be ≥95%. chemscene.com Method validation ensures performance through parameters like selectivity, precision, accuracy, and linearity. nih.gov

| Parameter | Typical Condition / Value | Reference |

|---|---|---|

| Stationary Phase (Column) | Octadecyl (C18), 5 µm particle size | nih.govcmes.org |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2.0) | nih.gov |

| Elution Mode | Isocratic | cmes.orghelixchrom.com |

| Flow Rate | 0.5 - 1.0 mL/min | cmes.org |

| Detection | UV at 280 nm | cmes.org |

| Limit of Detection (LOD) | ~0.07 mg·L-1 for aminopyridine impurities | cmes.org |

| Precision (RSD) | <2% for repeatability | cmes.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. Operating at higher pressures, UPLC systems deliver dramatic improvements in resolution, sensitivity, and speed of analysis. waters.com For a compound like this compound, this enhanced resolution is critical for separating structurally similar isomers or process impurities that might co-elute under standard HPLC conditions. waters.com

The primary benefit of UPLC is its ability to generate narrower and taller peaks, leading to both better separation and lower detection limits. Furthermore, analysis times can be reduced significantly, in some cases up to seven times faster than conventional HPLC methods, which increases sample throughput and reduces solvent consumption. waters.com This makes UPLC an ideal platform for high-throughput screening and in-depth impurity profiling during process development.

| Feature | Conventional HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution |

| Analysis Time | ~15-30 min | ~2-10 min | Increased throughput waters.com |

| Peak Resolution | Good | Excellent | Better separation of complex mixtures waters.com |

| Sensitivity | Standard | Enhanced | Lower detection limits |

| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact waters.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While direct GC analysis of aromatic amines can be challenging due to their polarity and basicity, which often leads to poor peak shape and column adsorption, the technique is invaluable for assessing volatile impurities. labrulez.com These may include residual solvents or volatile starting materials from the synthesis of this compound.

To overcome the challenges associated with analyzing amines, specialized base-deactivated capillary columns are often employed. labrulez.com An alternative approach is the derivatization of the amine to form a less polar, more volatile analogue. nih.gov For quantifying trace levels of volatile compounds within the final product, headspace GC is a particularly suitable technique, as it introduces only the vapor phase into the instrument, avoiding contamination from the non-volatile matrix. researchgate.net

| Challenge in GC of Amines | Analytical Solution | Reference |

|---|---|---|

| Peak Tailing | Use of base-deactivated columns (e.g., with KOH treatment) | labrulez.com |

| Column Adsorption | Derivatization to a less polar analyte | nih.gov |

| Low Volatility | Derivatization to increase volatility | nih.gov |

| Matrix Interference | Headspace sampling for volatile analytes in a non-volatile matrix | researchgate.net |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a potent analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination, structural elucidation, and highly sensitive quantification.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar molecules, including amines. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating an aerosol of charged droplets. As the solvent evaporates, ions are transferred into the gas phase with minimal fragmentation. For a basic compound like this compound, analysis in positive ion mode typically yields a prominent protonated molecule, [M+H]⁺.

This technique serves as a rapid and accurate method for confirming the molecular weight of the target compound. The expected [M+H]⁺ ion for this compound would appear at an m/z corresponding to its molecular weight plus the mass of a proton. Further structural information can be obtained by inducing fragmentation, which for related aminopyridine structures, often involves cleavage of substituent groups from the pyridine ring. mdpi.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Expected Ion [M+H]+ (m/z) |

|---|---|---|---|

| This compound | C9H12N2O | 164.20 | 165.21 |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method for selective and sensitive quantification of small molecules in complex matrices. bioanalysis-zone.com This technique combines the powerful separation capabilities of HPLC or UPLC with the specificity of MS/MS detection. A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. nih.gov

In an MRM experiment, the first quadrupole is set to isolate the precursor ion of the target analyte (e.g., the [M+H]⁺ ion of this compound at m/z 165.2). This isolated ion is then fragmented in a collision cell through Collision-Induced Dissociation (CID). The third quadrupole is then set to detect a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and providing exceptional sensitivity, with limits of quantification often reaching picogram or nanogram per milliliter levels. nih.govnih.gov The use of stable isotope-labeled internal standards is a common practice to ensure the highest level of accuracy and precision. springernature.com

| Parameter | Typical Setting / Value | Significance |

|---|---|---|

| Separation | UPLC with C18 column | Provides rapid and high-resolution separation prior to detection. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic amine group. |

| Precursor Ion (Q1) | m/z 165.2 | Selects the protonated molecule of the target compound. |